molecular formula C12H17NO2 B14840676 4-Cyclopropoxy-2-isopropoxyaniline

4-Cyclopropoxy-2-isopropoxyaniline

Cat. No.: B14840676
M. Wt: 207.27 g/mol
InChI Key: GHKKKNXAEYJMCL-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropoxyaniline is an organic compound characterized by the presence of both cyclopropoxy and isopropoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This method involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-2-isopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aniline nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitro compounds or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or ethers.

Scientific Research Applications

4-Cyclopropoxy-2-isopropoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Isopropoxyaniline: Shares the isopropoxy group but lacks the cyclopropoxy group.

    Cyclopropane-containing compounds: Similar structural motif with cyclopropane rings.

Uniqueness: 4-Cyclopropoxy-2-isopropoxyaniline is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-cyclopropyloxy-2-propan-2-yloxyaniline

InChI

InChI=1S/C12H17NO2/c1-8(2)14-12-7-10(5-6-11(12)13)15-9-3-4-9/h5-9H,3-4,13H2,1-2H3

InChI Key

GHKKKNXAEYJMCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC2CC2)N

Origin of Product

United States

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